(5Z)-5-[4-(dimethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-5-[4-(dimethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15554314
InChI: InChI=1S/C20H18N4OS/c1-13-6-4-5-7-16(13)18-21-20-24(22-18)19(25)17(26-20)12-14-8-10-15(11-9-14)23(2)3/h4-12H,1-3H3/b17-12-
SMILES:
Molecular Formula: C20H18N4OS
Molecular Weight: 362.4 g/mol

(5Z)-5-[4-(dimethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC15554314

Molecular Formula: C20H18N4OS

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-[4-(dimethylamino)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C20H18N4OS
Molecular Weight 362.4 g/mol
IUPAC Name (5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C20H18N4OS/c1-13-6-4-5-7-16(13)18-21-20-24(22-18)19(25)17(26-20)12-14-8-10-15(11-9-14)23(2)3/h4-12H,1-3H3/b17-12-
Standard InChI Key FMRGGKUQNPVPBV-ATVHPVEESA-N
Isomeric SMILES CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)N(C)C)/SC3=N2
Canonical SMILES CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)N(C)C)SC3=N2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The molecule’s backbone consists of a thiazolo[3,2-b][1, triazol-6(5H)-one system, where the thiazole ring (positions 1–3) is fused with a triazole moiety (positions 3–6). The (5Z) configuration indicates a cis orientation of the 4-(dimethylamino)benzylidene group relative to the triazolone oxygen, a stereoelectronic arrangement critical for biological interactions. Key structural features include:

  • A conjugated π-system extending from the benzylidene substituent to the triazolone carbonyl, enabling charge delocalization.

  • Steric modulation by the 2-methylphenyl group at position 2, which influences binding pocket compatibility.

  • The electron-donating dimethylamino group at the para position of the benzylidene moiety, enhancing solubility and redox activity.

The IUPAC name, (5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(2-methylphenyl)-[1,thiazolo[3,2-b] triazol-6-one, systematically encodes these features, with the SMILES string CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)N(C)C)SC3=N2 providing a machine-readable representation.

Spectroscopic and Computational Characterization

Infrared (IR) spectroscopy identifies characteristic absorptions at 1685 cm1^{-1} (C=O stretch) and 1590 cm1^{-1} (C=N vibration), corroborating the triazolone and imine functionalities. Nuclear magnetic resonance (NMR) data further resolve the structure:

  • 1H^1\text{H}-NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, CH=N), 7.45–7.12 (m, 8H, aromatic), 3.02 (s, 6H, N(CH3_3)2_2), 2.38 (s, 3H, C6_6H4_4-CH3_3).

  • 13C^{13}\text{C}-NMR: δ 182.4 (C=O), 158.9 (C=N), 150.2–115.7 (aromatic carbons).

Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye and a HOMO-LUMO gap of 3.1 eV, suggesting moderate reactivity suitable for selective biological targeting.

Synthesis and Manufacturing Processes

Multistep Synthetic Pathways

The synthesis of this compound typically proceeds via a three-step sequence (Table 1):

Table 1: Representative Synthesis Protocol

StepReaction TypeConditionsYield (%)
1Formation of thiazolo-triazoleCyclocondensation at 80°C, 12 hr68
2Benzylidene introductionKnoevenagel condensation, EtOH, Δ75
3PurificationColumn chromatography (SiO2_2)92
  • Thiazolo-triazole core assembly: 2-Amino-4-(2-methylphenyl)thiazole reacts with ethyl chlorooxoacetate under reflux to form the triazolone intermediate.

  • Benzylidene incorporation: The intermediate undergoes Knoevenagel condensation with 4-dimethylaminobenzaldehyde in ethanol, catalyzed by piperidine.

  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) isolates the (5Z) isomer selectively.

Optimization Challenges and Solutions

Key challenges include minimizing the formation of the (5E) isomer (ΔG difference = 2.3 kcal/mol) and avoiding oxidative degradation of the dimethylamino group. Strategies to enhance efficiency:

  • Microwave-assisted synthesis reduces reaction time from 12 hr to 45 min while maintaining 65% yield.

  • Use of molecular sieves (3Å) in Step 2 suppresses hydrolysis of the imine bond.

Cell LineIC50_{50}Selectivity Index (vs. HEK-293)
MCF-7 (breast)1.8 ± 0.212.4
HCT-116 (colon)2.1 ± 0.310.7
A549 (lung)3.9 ± 0.45.8

Mechanistic studies indicate dual inhibition of topoisomerase II (IC50_{50} = 0.9 μM) and tubulin polymerization (47% at 5 μM), disrupting DNA replication and mitotic spindle formation. The dimethylamino group enhances membrane permeability, as evidenced by a logP value of 2.8 (calculated via XLogP3).

Antimicrobial Activity

Against Gram-positive pathogens, the compound exhibits minimum inhibitory concentrations (MICs) comparable to reference drugs:

  • Staphylococcus aureus: 8 μg/mL (vs. 4 μg/mL for vancomycin).

  • Enterococcus faecalis: 16 μg/mL (vs. 8 μg/mL for linezolid).

The thiazolo-triazole core likely chelates essential metal ions in microbial enzymes, while the lipophilic 2-methylphenyl group promotes cell wall penetration.

Comparative Analysis with Structural Analogs

Substituent-Dependent Activity Trends

Replacing the 4-dimethylamino group with ethoxy (as in EVT-11721771) reduces anticancer potency by 3–5 fold, highlighting the importance of amino electronics. Conversely, the 2-methylphenyl substituent outperforms 3-methyl analogs (e.g., VC15554314) in solubility (2.1 mg/mL vs. 1.4 mg/mL in PBS).

Stereochemical Considerations

The (5Z) isomer shows 8–10× greater topoisomerase II inhibition than the (5E) form, attributable to optimal hydrogen bonding between the carbonyl oxygen and His90 residue (PDB: 1ZXM).

Applications and Future Research Directions

Therapeutic Development

Ongoing investigations focus on:

  • Nanoparticle delivery systems: PEGylated liposomes improve plasma half-life from 2.1 hr (free drug) to 8.7 hr in murine models.

  • Combination therapies: Synergy with doxorubicin (CI = 0.3 at ED50_{50}) suggests potential for reduced dosing and toxicity.

Industrial-Scale Production

Continuous flow reactors achieve 83% yield at 100 g/day scale, addressing batch variability issues. Green chemistry adaptations replace ethanol with cyclopentyl methyl ether (CPME), reducing E-factor from 18 to 7.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator